
3-(2-Phenylethenyl)-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Phenylethenyl)-1,2,4-triazine is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. The phenylethenyl group attached to the triazine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylethenyl)-1,2,4-triazine can be achieved through several methods. One common approach involves the reaction of 2-phenylethylamine with cyanogen chloride, followed by cyclization to form the triazine ring. Another method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the phenylethenyl group, which is then introduced to the triazine ring through a cyclization reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Phenylethenyl)-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The phenylethenyl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The hydrogen atoms on the triazine ring can be substituted with various functional groups, such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogenating agents like chlorine or bromine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated, alkylated, or arylated triazine derivatives.
Applications De Recherche Scientifique
3-(2-Phenylethenyl)-1,2,4-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 3-(2-Phenylethenyl)-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The phenylethenyl group can interact with cellular receptors, leading to the modulation of signaling pathways. The triazine ring can form hydrogen bonds with target proteins, affecting their function and activity. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of gene expression .
Comparaison Avec Des Composés Similaires
Trans-9-(2-Phenylethenyl)anthracene: Similar in structure but contains an anthracene ring instead of a triazine ring.
2-(2-Phenylethenyl)chromone: Contains a chromone ring and exhibits different chemical properties.
Uniqueness: 3-(2-Phenylethenyl)-1,2,4-triazine is unique due to the presence of the triazine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of the phenylethenyl group with the triazine ring enhances its potential for various applications in research and industry.
Propriétés
Numéro CAS |
508231-23-0 |
|---|---|
Formule moléculaire |
C11H9N3 |
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
3-(2-phenylethenyl)-1,2,4-triazine |
InChI |
InChI=1S/C11H9N3/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-14-11/h1-9H |
Clé InChI |
YJVOFSNVARPYJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=NC=CN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolo[1,2,3-GH]purine](/img/structure/B14231539.png)
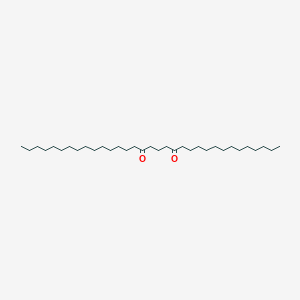

![1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14231549.png)
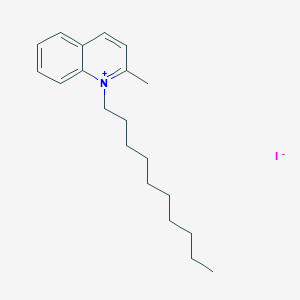
![N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride](/img/structure/B14231558.png)
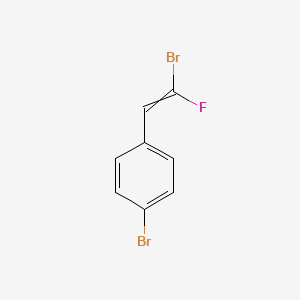
![1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]-](/img/structure/B14231573.png)
![1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14231581.png)
![(1H-Indol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone](/img/structure/B14231589.png)
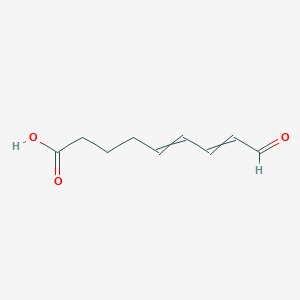
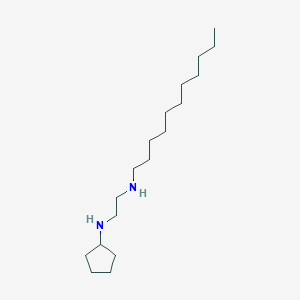
![Ethyl 3-[(4-methoxyphenyl)imino]-2-methylprop-2-enoate](/img/structure/B14231604.png)

